Bis(2-methylallyl)amine

Vue d'ensemble

Description

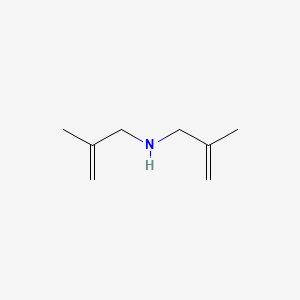

Bis(2-methylallyl)amine is an organic compound with the chemical formula C5H11N. It is a secondary amine, characterized by the presence of two methyl groups attached to the nitrogen atom. This compound is a colorless, flammable liquid with a strong ammonia-like odor. This compound is used in various industrial applications due to its reactivity and ability to form stable compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(2-methylallyl)amine can be synthesized through several methods. One common method involves the reaction of methanol and ammonia at elevated temperatures and high pressure. The reaction proceeds as follows: [ 2 \text{CH}_3\text{OH} + \text{NH}_3 \rightarrow (\text{CH}_3)_2\text{NH} + 2 \text{H}_2\text{O} ] This method requires a catalyst to facilitate the reaction and typically operates at temperatures around 300°C and pressures of 10-20 MPa .

Industrial Production Methods: In industrial settings, dimethallylamine is produced using continuous flow reactors to maintain the necessary reaction conditions. The process involves the catalytic reaction of methanol and ammonia, followed by purification steps to remove water and other by-products. The final product is then distilled to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions: Bis(2-methylallyl)amine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form dimethylamine oxide using oxidizing agents such as hydrogen peroxide.

Reduction: It can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Dimethylamine oxide.

Reduction: Primary amines.

Substitution: N-alkylated amines.

Applications De Recherche Scientifique

Synthetic Chemistry

1. Ligand in Coordination Chemistry

Bis(2-methylallyl)amine acts as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are valuable in catalysis and materials science, enhancing reaction rates and selectivity in various synthetic pathways.

2. Synthesis of Vicinal Diamines

Recent studies have demonstrated that this compound can be utilized in the synthesis of vicinal diamines through hydroamination reactions. This process is significant for creating biologically active compounds, as vicinal diamines are common motifs in pharmaceuticals .

| Reaction Type | Yield | Selectivity | Reference |

|---|---|---|---|

| Hydroamination of allylic amines | 38% | High diastereoselectivity | |

| Multicomponent Kabachnik–Fields reaction | Good yields | Excellent diastereoselectivity |

Biological Research

1. Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential as a lead compound for new antimicrobial agents.

2. Anticancer Properties

In vitro studies have explored the anticancer potential of this compound, revealing its ability to induce apoptosis in cancer cell lines. This mechanism may involve modulation of signaling pathways related to cell proliferation and survival, marking it as a candidate for further therapeutic development.

Industrial Applications

1. Polymer Production

this compound is utilized in the production of polymers and resins. Its chemical structure allows it to serve as a building block for synthesizing complex materials used in various industrial applications.

2. Chemical Intermediates

The compound functions as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions. Its versatility makes it suitable for developing new chemical entities across multiple sectors, including pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Properties

A study highlighted the effectiveness of this compound against Gram-positive bacteria, demonstrating its potential for developing novel antimicrobial agents. The mechanism involved disruption of bacterial cell membranes, which is critical for its efficacy.

Case Study 2: Hydroamination Reactions

In another investigation, this compound was employed in rhodium-catalyzed hydroamination reactions to synthesize unsymmetrical vicinal diamines. The results showed good yields and selectivity, indicating its utility in producing biologically relevant compounds .

Mécanisme D'action

The mechanism of action of dimethallylamine involves its ability to act as a nucleophile due to the presence of a lone pair of electrons on the nitrogen atom. This allows it to participate in various chemical reactions, forming stable compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparaison Avec Des Composés Similaires

Bis(2-methylallyl)amine can be compared with other similar compounds such as:

Dimethylamine: Similar in structure but differs in reactivity and applications.

Methylhexanamine: Known for its stimulant properties, used in dietary supplements.

Diethylamine: Another secondary amine with different industrial applications.

Uniqueness: this compound is unique due to its specific reactivity and ability to form stable compounds, making it valuable in various industrial and research applications .

Activité Biologique

Bis(2-methylallyl)amine, a nitrogen-containing organic compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including cytotoxicity, anti-inflammatory properties, and potential therapeutic applications. The information is drawn from various research studies, case analyses, and data tables to present an authoritative perspective on this compound.

Chemical Structure and Properties

- Chemical Formula : CHN

- CAS Number : 35000-15-8

- Molecular Weight : 141.21 g/mol

The structure of this compound features two 2-methylallyl groups attached to a central amine, which may influence its reactivity and interaction with biological systems.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxic activity of several derivatives related to this compound, revealing that these compounds can inhibit cell proliferation in human cancer cells.

| Cell Line | IC (µM) | Effect |

|---|---|---|

| A549 (Lung carcinoma) | 13.95 - 15.74 | Moderate antiproliferative |

| CaCo-2 (Colorectal) | Not specified | Insensitive to IL-6 inhibition |

| HTB-140 (Melanoma) | Not specified | Moderate antiproliferative |

The most potent derivative showed an IC value ranging from 13.95 ± 2.5 to 15.74 ± 1.7 µM against A549 cells, indicating a promising potential as an anticancer agent .

Apoptotic Activity

The mechanism of action for this compound derivatives includes the induction of apoptosis in cancer cells. Flow cytometry analysis demonstrated that treatment with these compounds significantly increased the percentage of cells undergoing early and late apoptosis:

- Early Apoptosis : Increased from 7.3% (control) to 28.9%-42.7% (treated).

- Late Apoptosis : Induced in up to 42.7% of A549 cells treated with specific derivatives.

This apoptotic effect suggests that this compound may trigger programmed cell death pathways, contributing to its anticancer properties .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro assays showed that certain derivatives significantly inhibited the release of interleukin-6 (IL-6), a pro-inflammatory cytokine:

- Inhibition Rate : Compound derivatives reduced IL-6 levels by nearly tenfold compared to controls in A549 cells.

This finding indicates that this compound could be beneficial in treating inflammatory conditions or diseases where IL-6 plays a critical role .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Cytotoxicity : A detailed analysis of derivatives related to this compound revealed their potential as anticancer agents through mechanisms involving apoptosis and cytokine modulation .

- Metabolomic Analysis : Research involving metabolomic profiling of breast cancer cells exposed to various xenobiotics indicated that compounds similar to this compound could affect cellular pathways associated with proliferation and oxidative stress .

- Therapeutic Applications : Investigations into the synthesis of novel derivatives highlight their potential use in developing anti-Alzheimer agents, showcasing the versatility of this compound in medicinal chemistry .

Propriétés

IUPAC Name |

2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-7(2)5-9-6-8(3)4/h9H,1,3,5-6H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCWGVLBCJEQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283635 | |

| Record name | Dimethallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35000-15-8 | |

| Record name | 35000-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 35000-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dimethallylamine contribute to the formation of polymers, and what is the significance of the resulting polymer structure?

A1: Dimethallylamine acts as a monomer in polymerization reactions. In the study by [], it reacts with alkylsulfonyl chlorides to form N,N-dimethallylalkane-sulfonamides. These sulfonamide derivatives then undergo radical polymerization. Importantly, the researchers found that the polymerization process doesn't just string the monomers together in a linear fashion. Instead, the evidence points towards cyclopolymerization []. This means that the dimethallylamine units facilitate the formation of ring-like structures within the polymer backbone. Specifically, the data suggests six-membered rings, similar to those found in piperidine derivatives [].

Q2: What spectroscopic techniques were used to characterize the polymers derived from dimethallylamine, and what information did they provide about the polymer structure?

A2: The researchers utilized spectroscopic comparisons with model piperidine derivatives to elucidate the structure of the polymers []. While the specific spectroscopic methods employed (e.g., NMR, IR) weren't explicitly mentioned in the abstract, these techniques are commonly used to analyze polymers. By comparing the spectra of the synthesized polymers with those of known piperidine compounds, the researchers were able to infer the presence of similar six-membered ring structures within the polymer backbone, supporting the cyclopolymerization mechanism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.